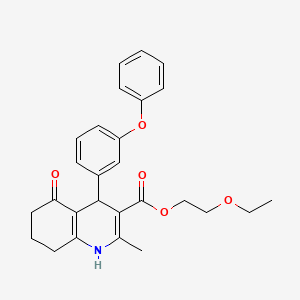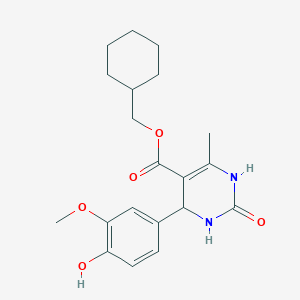![molecular formula C17H18BrClO3 B5206592 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5206592.png)
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene, also known as BCP, is a chemical compound that has been widely studied for its potential applications in scientific research. BCP is a selective estrogen receptor modulator (SERM), meaning it can selectively target estrogen receptors in different tissues, leading to a variety of physiological effects.
Mecanismo De Acción
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene acts as a SERM by selectively targeting estrogen receptors in different tissues. In breast tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can act as an estrogen antagonist, inhibiting the growth of estrogen-dependent breast cancer cells. In bone tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can act as an estrogen agonist, promoting bone growth and reducing the risk of osteoporosis. In cardiovascular tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can act as an estrogen agonist, reducing the risk of cardiovascular disease.
Biochemical and Physiological Effects:
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to have a variety of biochemical and physiological effects. In breast tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can inhibit the growth of estrogen-dependent breast cancer cells by blocking the binding of estrogen to its receptor. In bone tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can promote bone growth and reduce the risk of osteoporosis by stimulating the production of bone cells. In cardiovascular tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can reduce the risk of cardiovascular disease by reducing inflammation and improving lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene in lab experiments is its selective targeting of estrogen receptors in different tissues. This allows researchers to study the effects of estrogen on specific tissues without affecting other tissues. However, one limitation of using 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene is its potential toxicity, as high doses of 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene have been shown to cause liver damage in animal studies.
Direcciones Futuras
There are many potential future directions for research involving 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene. One area of interest is its potential use in breast cancer prevention and treatment. Another area of interest is its potential use in bone health research, as 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to promote bone growth and reduce the risk of osteoporosis. Additionally, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene may have potential applications in cardiovascular disease research, as it has been shown to reduce inflammation and improve lipid metabolism. Further research is needed to fully understand the potential applications of 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene in scientific research.
Métodos De Síntesis
The synthesis of 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene involves the reaction of 4-bromo-2-chloro-1-nitrobenzene with 3-methoxyphenol and 4-bromo-1-chlorobutane in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene in high purity.
Aplicaciones Científicas De Investigación
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene has been extensively studied for its potential applications in scientific research. Its ability to selectively target estrogen receptors in different tissues has led to its use in a variety of studies, including breast cancer research, bone health research, and cardiovascular disease research.
Propiedades
IUPAC Name |
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClO3/c1-20-14-5-4-6-15(12-14)21-9-2-3-10-22-17-8-7-13(18)11-16(17)19/h4-8,11-12H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNFFVACNIYSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea](/img/structure/B5206515.png)
![6-({[4-(acetylamino)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5206518.png)
![4-benzyl-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5206531.png)
![2-(5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5206538.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5206546.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5206573.png)
![N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5206575.png)
![3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5206584.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide](/img/structure/B5206606.png)
![1-(2-fluorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5206621.png)
![N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5206630.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206638.png)